molecular formula C7H7ClIN B8320266 Pyridine, 4-chloro-3-ethyl-5-iodo- CAS No. 351457-61-9

Pyridine, 4-chloro-3-ethyl-5-iodo-

Cat. No.: B8320266
CAS No.: 351457-61-9
M. Wt: 267.49 g/mol
InChI Key: AIASYTYZDQXICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-chloro-3-ethyl-5-iodo- is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
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Properties

CAS No.

351457-61-9

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

4-chloro-3-ethyl-5-iodopyridine

InChI

InChI=1S/C7H7ClIN/c1-2-5-3-10-4-6(9)7(5)8/h3-4H,2H2,1H3

InChI Key

AIASYTYZDQXICD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

LDA was prepared by the addition of n-butyllithium (2.5 M in hexanes, 0.95 mL, 2.38 mmol) to a solution of diisopropylamine (0.345 mL, 2.42 mmol) in THF (5 mL) at −20° C. After 10 minutes, the solution was cooled to −78° C. 4-Chloro-3-iodo-pyridine (500 mg, 2.09 mmol) in THF (3 mL) was added dropwise, and the reaction stirred for 30 minutes Iodoethane (0.2 mL, 2.5 mmol) was added, and the reaction was stirred for 1 hour at −78° C., then 1 hour while warming to 0° C. The reaction was quenched with sat. NH4Cl, made basic with saturated NaHCO3, and extracted with ethyl acetate. Organics were washed with brine, dried over Na2SO4, and concentrated in vacuo. Purification by silica gel chromatography (20% ethyl acetate/hexanes) gave 429 mg (77%) of 4-chloro-3-ethyl-5-iodo-pyridine as a waxy white solid. 1H NMR (300 MHz, CDCl3) δ 8.78 (s, 1H), 8.33 (s, 1H), 2.83 (q, 2H, J=7.5 Hz), 1.26 (t, 3H, J=7.5 Hz). Anal. (C7H7ClIN) C, H, N.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.345 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

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